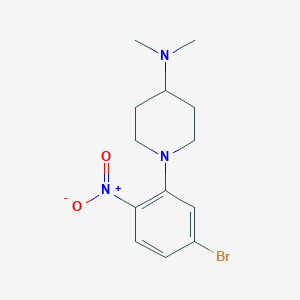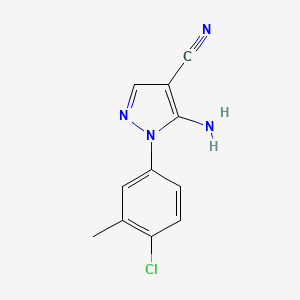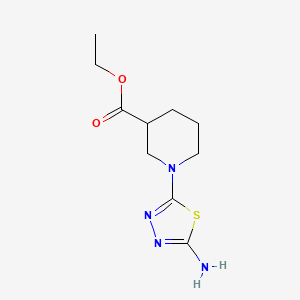
1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound with a complex structure that includes a bromine atom, a nitro group, and a piperidine ring
Preparation Methods
The synthesis of 1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps. One common method includes the bromination of a precursor compound followed by nitration and subsequent amination to introduce the piperidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like tin(II) chloride or iron powder.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, influencing its binding to enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds include:
1-(5-Bromo-2-nitrophenyl)pyrrolidine: This compound shares a similar structure but has a pyrrolidine ring instead of a piperidine ring.
5-Bromo-2-nitroanisole: This compound has a methoxy group instead of the piperidine ring.
(5-Bromo-2-nitrophenyl)acetonitrile: This compound has a nitrile group instead of the piperidine ring.
1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific combination of functional groups and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-15(2)11-5-7-16(8-6-11)13-9-10(14)3-4-12(13)17(18)19/h3-4,9,11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINFDSVVZZEHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine](/img/structure/B1411480.png)












